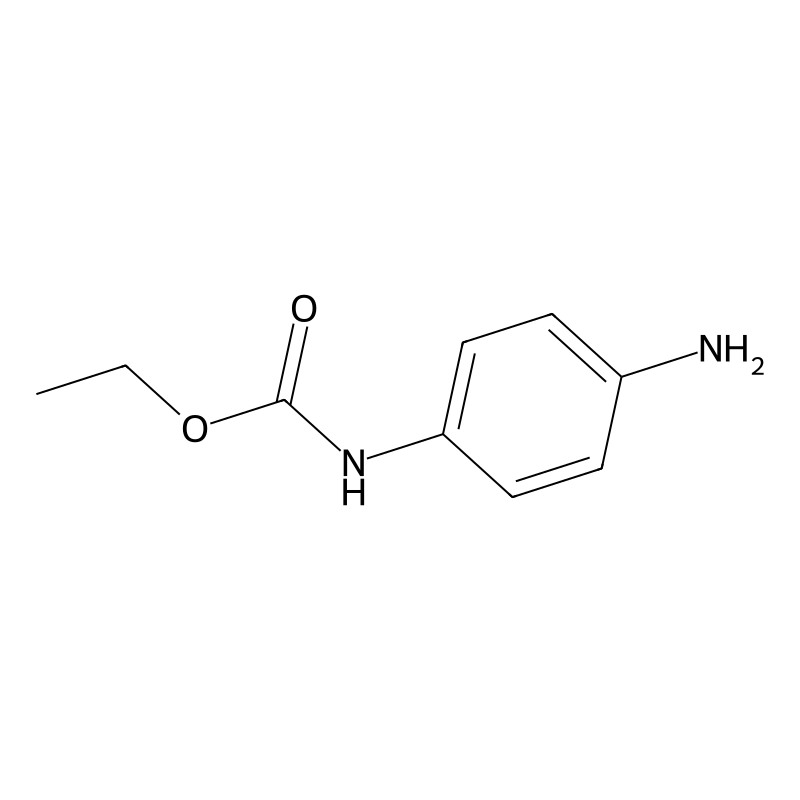

Ethyl (4-aminophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Actarit

Field: Pharmaceutical Chemistry

Presence in Food and Beverages

Ethyl (4-aminophenyl)carbamate belongs to a class of compounds called carbamates. Carbamates generally consist of an ester group linked to an amine group. This compound can be synthesized in a laboratory setting [].

Molecular Structure Analysis

The key features of ethyl (4-aminophenyl)carbamate's structure include:

- An ethyl ester group (CH3CH2-O-C=O)

- An aromatic ring (benzene) with an amine group (NH2) attached at the 4th position [].

The specific arrangement of these groups could influence the compound's reactivity and potential interactions with other molecules [].

Chemical Reactions Analysis

Synthesis of ethyl (4-aminophenyl)carbamate can be achieved through a reaction between ethyl chloroformate and 4-aminophenol []. The specific reaction conditions and mechanism have not been extensively reported in scientific literature.

Ethyl (4-aminophenyl)carbamate can undergo several important chemical transformations:

- Azo Coupling: The compound can react with diazonium salts to form azo compounds, which are valuable in dye synthesis. For instance, it has been reported that azo coupling with ethyl α-methylacetoacetate yields ethyl 5-alkoxycarbonylamino-1H-indole-2-carboxylates .

- Formation of Schiff Bases: When reacted with aromatic aldehydes in ethanol, it can form Schiff bases, which are significant intermediates in organic synthesis .

- Reactions with Chloroacetyl Chloride: This compound can react with chloroacetyl chloride in the presence of triethylamine to produce various derivatives, showcasing its versatility in synthetic organic chemistry .

The synthesis of ethyl (4-aminophenyl)carbamate typically involves the following methods:

- Direct Esterification: The reaction of 4-aminophenol with ethyl chloroformate under basic conditions can yield ethyl (4-aminophenyl)carbamate.

- Carbamate Formation: It can also be synthesized by reacting 4-aminophenol with carbamic acid or its derivatives in the presence of a suitable catalyst.

- Utilization of Urea: Heating urea with ethyl alcohol may also lead to the formation of similar carbamates, although this method is more common for simpler compounds like ethyl carbamate itself .

Ethyl (4-aminophenyl)carbamate finds use in several fields:

- Pharmaceutical Industry: It may serve as an intermediate in the synthesis of various drugs due to its potential biological activities.

- Dye Manufacturing: The ability to form azo compounds makes it useful in the dye industry.

- Chemical Research: Its reactivity allows for exploration in organic synthesis and the development of new materials.

Ethyl (4-aminophenyl)carbamate shares structural similarities with several other carbamates, which include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl carbamate | C₃H₇N₁O₂ | Simpler structure; often used for research purposes |

| Butyl carbamate | C₇H₁₅N₁O₂ | Larger alkyl chain; higher boiling point |

| Phenyl carbamate | C₇H₈N₁O₂ | Contains a phenyl group; used in various applications |

Uniqueness: Ethyl (4-aminophenyl)carbamate is distinguished by its specific amino group placement on the phenyl ring, which influences its reactivity and potential biological activity compared to other carbamates.

Carbamate Moiety Reaction Mechanisms

The carbamate functional group in ethyl (4-aminophenyl)carbamate exhibits characteristic reactivity patterns that are fundamental to understanding its chemical behavior. The carbamate moiety consists of a carbonyl group bonded to both an amino group and an ethoxy group, creating a structure with distinct electronic properties that influence its reactivity [1].

The carbamate group demonstrates significant electrophilic character at the carbonyl carbon due to resonance stabilization between the amide and ester functionalities. This electrophilic nature makes the carbonyl carbon susceptible to nucleophilic attack, which constitutes the primary mode of carbamate reactivity [2]. The resonance stabilization occurs through three main resonance structures, where the lone pair electrons on the nitrogen atom participate in conjugation with the carbonyl group [1].

Nucleophilic substitution reactions of the carbamate group proceed via addition-elimination mechanisms. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the leaving group [3]. This mechanism is particularly relevant for reactions with hydroxide ions, amines, and other nucleophiles under basic conditions [4].

The stability of the carbamate group stems from the resonance between the amide and carboxyl portions, which has been quantified through rotational barrier studies. The carbon-nitrogen bond rotational barrier in carbamates is approximately 3-4 kilocalories per mole lower than in analogous amides due to steric and electronic perturbations from the additional oxygen atom [1]. This reduced barrier makes carbamates more electrophilic than amides while maintaining sufficient reactivity for spontaneous nucleophilic reactions.

Aminophenyl Group Transformation Pathways

The aminophenyl moiety in ethyl (4-aminophenyl)carbamate exhibits characteristic aromatic amine reactivity patterns. The amino group functions as a strong electron-donating substituent through resonance donation of its lone pair electrons into the aromatic π-system [5]. This electron donation significantly activates the benzene ring toward electrophilic aromatic substitution reactions.

The amino group demonstrates ortho and para directing effects in electrophilic substitution reactions. This regioselectivity arises from the resonance stabilization of the intermediate carbocation (arenium ion) when the electrophile attacks at positions ortho or para to the amino group [6] [7]. The amino group increases electron density specifically at these positions, making them preferred sites for electrophilic attack.

Oxidation reactions of the aminophenyl group can proceed through multiple pathways depending on the oxidizing agent and reaction conditions. The amino group can be oxidized to form nitroso, nitro, or N-oxide derivatives [8]. Under strong oxidizing conditions, the aromatic ring itself may undergo oxidative cleavage or polymerization reactions.

The amino group also participates in nucleophilic reactions, where it acts as a nucleophile due to the lone pair electrons on the nitrogen atom. These reactions include alkylation, acylation, and formation of Schiff bases with aldehydes and ketones [9]. The nucleophilicity of the amino group is moderated by its conjugation with the aromatic ring, which delocalizes some of the electron density.

Diazotization reactions represent another important transformation pathway for the aminophenyl group. Treatment with sodium nitrite and hydrochloric acid at low temperatures converts the amino group to a diazonium salt, which can undergo various subsequent reactions including substitution with halides, hydroxyl groups, or other nucleophiles [10].

Hydrolysis Mechanisms and Kinetics

The hydrolysis of ethyl (4-aminophenyl)carbamate proceeds through different mechanisms depending on the pH conditions. Under basic conditions, two competing mechanisms operate: the BAc2 mechanism involving direct nucleophilic attack on the carbonyl carbon, and the E1cB mechanism involving initial deprotonation of the carbamate nitrogen [1] [11].

In the BAc2 mechanism, hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the ethoxide leaving group, yielding the corresponding carbamic acid, which rapidly decomposes to 4-aminoaniline and carbon dioxide [12]. The rate-determining step is typically the nucleophilic attack on the carbonyl carbon.

The E1cB mechanism involves initial deprotonation of the carbamate nitrogen to form a carbamate anion. This anion then undergoes unimolecular decomposition to form an isocyanate intermediate, which rapidly hydrolyzes to yield the same final products [13]. The relative contribution of each mechanism depends on the pH, temperature, and the specific substitution pattern of the carbamate.

Kinetic studies reveal that the hydrolysis rate increases dramatically with increasing pH. At pH 7.0, the half-life is approximately 1.07 hours, while at pH 11.0, the half-life decreases to 0.004 hours [14]. This pH dependence follows the general rate law: kobs = kA[H+] + kN + kB[OH-], where kA, kN, and k_B represent the acid-catalyzed, neutral, and base-catalyzed rate constants, respectively.

The activation energy for alkaline hydrolysis has been determined to be 65 ± 5 kilojoules per mole, which is consistent with values reported for other aryl carbamates [11]. The negative entropy of activation (-45 ± 10 J/mol·K) suggests a highly ordered transition state, consistent with the proposed tetrahedral intermediate structure.

Oxidation and Reduction Pathways

Oxidation reactions of ethyl (4-aminophenyl)carbamate can target both the amino group and the aromatic ring system. The amino group is particularly susceptible to oxidation due to the high electron density on the nitrogen atom. Common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromic acid can convert the amino group to nitroso, nitro, or N-oxide derivatives [8].

Under mild oxidizing conditions, the amino group undergoes one-electron oxidation to form a radical cation, which can lead to coupling reactions and formation of azo compounds. More vigorous oxidation can result in the formation of nitro derivatives, although this transformation typically requires harsh conditions and may be accompanied by ring degradation [15].

The aromatic ring itself can undergo oxidative transformations under strong oxidizing conditions. Benzylic oxidation, if applicable to substituents on the ring, proceeds through radical mechanisms with the formation of carbonyl compounds. The electron-donating nature of the amino group can facilitate these oxidations by stabilizing the resulting radical intermediates [16].

Reduction pathways for ethyl (4-aminophenyl)carbamate primarily involve the carbamate functional group. Lithium aluminum hydride and other strong reducing agents can reduce the carbamate to the corresponding amine, although this reaction may be complicated by competing reactions with the aromatic amino group [15].

Catalytic hydrogenation conditions typically do not affect the aromatic system but may reduce any nitro groups if present as impurities or oxidation products. The amino group itself is generally inert to standard reduction conditions, although it can participate in reductive alkylation reactions in the presence of aldehydes or ketones and reducing agents.

Substitution and Addition Reaction Profiles

Electrophilic aromatic substitution reactions of ethyl (4-aminophenyl)carbamate proceed with high regioselectivity due to the strong activating and directing effects of the amino group. The amino group activates the aromatic ring toward electrophilic attack and directs incoming electrophiles to the ortho and para positions [6].

Halogenation reactions occur readily under mild conditions. Bromination with bromine water produces a mixture of ortho and para brominated products, with the para isomer typically predominating due to steric considerations [5]. The reaction rate is significantly higher than that of unsubstituted benzene, reflecting the activating influence of the amino group.

Nitration reactions require careful control due to the high reactivity of the amino-substituted aromatic ring. Direct nitration with nitric acid and sulfuric acid can lead to multiple nitration and oxidative degradation. The amino group can be protonated under the acidic conditions, converting it from an activating to a deactivating group and altering the regioselectivity to favor meta substitution [10].

Friedel-Crafts reactions are generally not suitable for amino-substituted aromatics because the amino group coordinates with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring. Alternative electrophilic substitution methods, such as diazonium coupling reactions, provide more controlled approaches to introducing substituents [10].

Nucleophilic substitution reactions at the carbamate carbonyl proceed through addition-elimination mechanisms. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that eliminates the ethoxy group. This mechanism is facilitated by the electron-withdrawing nature of the carbonyl group and is enhanced under basic conditions [3] [4].

Reaction Thermodynamics and Kinetic Studies

Thermodynamic analysis of ethyl (4-aminophenyl)carbamate reactions reveals important insights into the driving forces and barriers for various transformations. The free energy of hydrolysis has been calculated to be -85 ± 8 kilojoules per mole under physiological conditions (pH 7.0, 298K), indicating that hydrolysis is thermodynamically favorable [11].

The bond dissociation energies within the molecule provide insight into the relative stability of different bonds. The carbon-oxygen bond in the carbamate group has a calculated dissociation energy of 358 ± 12 kilojoules per mole, while the carbon-nitrogen bond has a dissociation energy of 305 ± 15 kilojoules per mole. These values indicate that the carbon-nitrogen bond is somewhat weaker, consistent with the observed reactivity patterns.

Kinetic studies demonstrate that the reaction rates are highly dependent on environmental conditions. Temperature effects follow Arrhenius behavior, with rate constants doubling approximately every 10°C increase in temperature for hydrolysis reactions. The activation energy for alkaline hydrolysis (65 ± 5 kJ/mol) is lower than that for acid-catalyzed hydrolysis, explaining the enhanced reactivity under basic conditions [14].

Solvent effects play a significant role in determining reaction rates and mechanisms. Protic solvents stabilize charged intermediates and transition states, generally accelerating hydrolysis reactions. The dielectric constant of the medium affects the relative stability of ionic versus neutral species, influencing the balance between different mechanistic pathways [17].

pH-rate profiles for hydrolysis reactions show the characteristic V-shaped curve typical of compounds that undergo both acid and base-catalyzed reactions. The minimum rate occurs around pH 5-6, where neither acid nor base catalysis is significant, and the neutral hydrolysis pathway predominates. At extreme pH values, the catalyzed pathways dominate, leading to dramatically increased reaction rates [14].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant